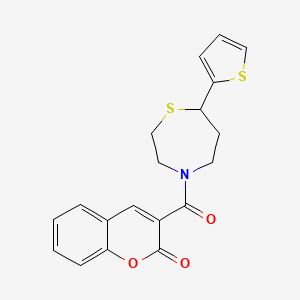

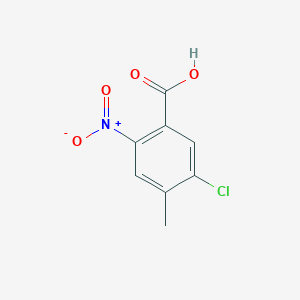

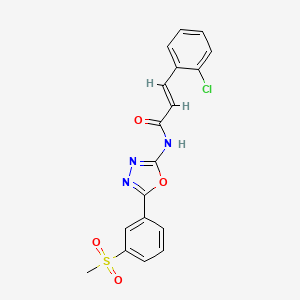

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide, also known as FETCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug development and disease treatment. FETCA belongs to the class of organic compounds known as carboxamides and is synthesized using specific methods. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FETCA.

Applications De Recherche Scientifique

Synthesis and Heterocyclic Compound Development

Research has highlighted the synthesis of functionalized furan-carboxamides, including activities against drug-resistant bacteria, demonstrating the compound's role in developing new antibacterial agents. The synthesis involved reactions to afford N-(4-bromophenyl)furan-2-carboxamide analogues, showing significant activity against A. baumannii, K. pneumoniae, E. cloacae, and MRSA, validated through docking studies and molecular dynamics simulations (Siddiqa et al., 2022). Additionally, the synthesis of furan and thiophene derivatives has been explored, contributing to the development of novel heterocyclic compounds with potential bioactive properties (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antitumor Activity

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, demonstrating the potential of such compounds in antiviral research. The study found that specific furan-carboxamide derivatives showed potent inhibitory activity against the H5N1 virus (Yongshi et al., 2017). Furthermore, the synthesis and characterization of Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes demonstrated antimicrobial activity, emphasizing the compound's role in developing new antimicrobial agents (Arora et al., 2013).

Application in Dye-Sensitized Solar Cells

The effect of five-membered heteroaromatic linkers, such as furan, on the performance of phenothiazine-based dye-sensitized solar cells was investigated, revealing an improvement in solar energy-to-electricity conversion efficiency. This study highlights the potential of furan derivatives in enhancing the efficiency of renewable energy technologies (Kim et al., 2011).

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-16(14-5-8-20-12-14)17(10-13-4-7-19-11-13)6-3-15-2-1-9-21-15/h1-2,4-5,7-9,11-12H,3,6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSZQQXTGHYBRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=COC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2355656.png)

![N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2355659.png)

![N-(4-chlorophenyl)-2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B2355667.png)

![N-(1,3-benzodioxol-5-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2355668.png)

![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)